molecular formula C6H12N2O4 B6163336 propan-2-yl N-(carbamoylmethoxy)carbamate CAS No. 1566733-70-7

propan-2-yl N-(carbamoylmethoxy)carbamate

Cat. No.: B6163336
CAS No.: 1566733-70-7
M. Wt: 176.17 g/mol
InChI Key: RJQGZIQUAQQKRC-UHFFFAOYSA-N
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Description

Propan-2-yl N-(carbamoylmethoxy)carbamate is a carbamate derivative characterized by an isopropyl (propan-2-yl) group linked to a carbamate moiety, which is further substituted with a carbamoylmethoxy group.

Properties

CAS No.

1566733-70-7

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

propan-2-yl N-(2-amino-2-oxoethoxy)carbamate

InChI

InChI=1S/C6H12N2O4/c1-4(2)12-6(10)8-11-3-5(7)9/h4H,3H2,1-2H3,(H2,7,9)(H,8,10)

InChI Key

RJQGZIQUAQQKRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NOCC(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(carbamoylmethoxy)carbamate typically involves the reaction of isopropyl chloroformate with N-(carbamoylmethoxy)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Cardiovascular Therapeutics

Research indicates that derivatives of propan-2-yl N-(carbamoylmethoxy)carbamate exhibit significant β-adrenergic blocking activity . This property is valuable in treating or preventing heart diseases. For instance, studies have shown that compounds with similar structures can selectively block cardiac β-receptors, reducing the risk of tachycardia induced by isoprenaline in animal models .

Antibacterial Activity

Compounds related to this compound have demonstrated antibacterial properties . They interact with the active site of enzymes like tyrosine kinase, which is crucial for bacterial growth and replication. This interaction suggests potential for developing new antibacterial agents .

Herbicidal Properties

In agricultural research, this compound has been explored for its herbicidal properties . Similar compounds have been identified as selective herbicides effective against annual grasses and certain broadleaf weeds. They also serve as growth regulators to control sprouting in stored crops, thereby enhancing agricultural productivity .

Case Study 1: Cardiovascular Effects

A study conducted on a series of alkanolamine derivatives, including this compound, assessed their effectiveness as β-blockers. The results indicated that these compounds could significantly lower heart rate in chloralose-anesthetized cats when tested against a standard β-agonist (isoprenaline). The findings support the potential use of these derivatives in managing cardiovascular conditions .

Case Study 2: Antibacterial Efficacy

In vitro studies have shown that carbamate derivatives exhibit potent antibacterial activity against various strains of bacteria. The mechanism involves the inhibition of essential bacterial enzymes, leading to cell death. This study highlights the potential for developing novel antibiotics based on the structure of this compound .

Case Study 3: Agricultural Applications

Field trials have demonstrated that formulations containing this compound effectively reduce weed populations without harming crop yields. The selective action allows for targeted weed control, making it a promising candidate for sustainable agricultural practices .

Table 1: Pharmacological Properties of this compound

PropertyValue/Description
Chemical FormulaC₉H₁₃N₃O₄
β-Adrenergic Blocking ActivitySignificant (ED50 comparable to propranolol)
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Herbicidal ActivitySelective against annual grasses

Table 2: Comparative Analysis of Similar Compounds

Compound NamePharmacological ActionApplication Area
PropranololNon-selective β-blockerCardiovascular diseases
PractololSelective β-blockerCardiac arrhythmias
This compoundSelective β-blocker & antibacterialCardiovascular & agricultural

Mechanism of Action

The mechanism of action of propan-2-yl N-(carbamoylmethoxy)carbamate involves the formation of stable carbamate bonds with amine groups. This modification protects the amine groups from unwanted reactions during chemical synthesis. The compound can be selectively removed under mild conditions, allowing the amine groups to participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carisoprodol (2-[(Carbamoyloxy)methyl]-2-methylpentyl N-(Propan-2-yl)carbamate)

  • Molecular Formula : C₁₂H₂₄N₂O₄ (inferred from ).
  • Key Features :
    • Central skeletal muscle relaxant with a branched pentyl chain and dual carbamate groups.
    • The propan-2-yl carbamate moiety contributes to lipophilicity, enhancing blood-brain barrier penetration for CNS activity.
  • Applications : Adjunct therapy for musculoskeletal pain .

Benzyl N-[[4-(Propan-2-ylcarbamoyl)Phenyl]Methoxy]Carbamate (CAS 70379-95-2)

  • Molecular Formula : C₁₉H₂₂N₂O₄ .
  • Key Features :
    • Contains a benzyl-protected carbamate and a phenyl-linked carbamoyl group.
    • The aromatic benzyl group enhances stability against enzymatic hydrolysis.
  • Applications: Potential prodrug or intermediate in peptide synthesis (e.g., tert-butyl carbamates in ).
  • Contrast : The benzyl group increases hydrophobicity (logP ~3.5 estimated) compared to the simpler isopropyl-carbamoylmethoxy structure, which may limit aqueous solubility but improve membrane permeability .

Tert-Butyl Carbamate Derivatives (e.g., Compound 1u in )

  • Example : tert-Butyl 2-bromo-2,2-difluoroacetyl((1R,2S)-1-(1-(4-fluorophenyl)-1H-indazol-5-yloxy)-1-(3-methoxyphenyl)propan-2-yl)carbamate.
  • Key Features :
    • Bulky tert-butyl group and halogen substituents (Br, F) enhance steric and electronic effects.
    • Fluorine atoms improve metabolic stability and binding affinity in enzyme inhibition.
  • Applications : Likely used in targeted drug design, such as kinase inhibitors.
  • Contrast: The tert-butyl group offers greater steric protection than isopropyl, reducing hydrolysis rates. Halogenation introduces electronegativity, altering reactivity compared to the non-halogenated propan-2-yl carbamate .

Phosphonamidoate Derivatives ()

  • Example : Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate.
  • Key Features :
    • Phosphorus-containing backbone with a propan-2-yl carbamate group.
    • Polar phosphonamidoate group enhances water solubility.
  • Applications: Potential use in organophosphate-based agrochemicals or nerve agents.
  • Contrast : The phosphonamidoate moiety introduces different electronic and hydrolytic behavior compared to pure carbamates, increasing reactivity with biological nucleophiles .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Propan-2-yl N-(carbamoylmethoxy)carbamate* C₆H₁₁N₂O₅ (inferred) ~191.16 Carbamate, carbamoylmethoxy Prodrugs, enzyme substrates
Carisoprodol C₁₂H₂₄N₂O₄ 260.33 Dual carbamate, branched alkyl chain Muscle relaxant
Benzyl carbamate C₁₉H₂₂N₂O₄ 342.16 Benzyl, phenylcarbamoyl Synthetic intermediates
tert-Butyl carbamate C₂₈H₂₈BrF₃N₃O₅ 632.44 tert-Butyl, halogen, acetyl Targeted drug design
Phosphonamidoate derivative C₇H₁₈NO₃P 195.19 Phosphonamidoate, hydroxyethyl Agrochemicals

*Inferred structure based on analogs; exact data unavailable in evidence.

Research Findings and Trends

  • Bioactivity : Carbamates with isopropyl groups (e.g., Carisoprodol) exhibit CNS activity due to lipophilicity, while benzyl-protected analogs prioritize stability for synthetic applications .
  • Solubility vs. Permeability : Bulky substituents (tert-butyl, benzyl) reduce solubility but enhance membrane penetration, whereas polar groups (carbamoylmethoxy) balance both properties .
  • Metabolic Stability : Halogenation () and phosphonamidoate backbones () resist enzymatic degradation, contrasting with simpler carbamates prone to hydrolysis .

Biological Activity

Propan-2-yl N-(carbamoylmethoxy)carbamate, also known as a carbamate compound, has garnered interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Overview of Carbamate Compounds

Carbamate compounds are widely recognized for their role as insecticides and herbicides. They function primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine (ACh) in the nervous system. The inhibition leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors, which can have both therapeutic and toxic effects depending on the dosage and context of exposure .

This compound operates through the following mechanisms:

  • Acetylcholinesterase Inhibition : Similar to other carbamates, it inhibits AChE, leading to increased levels of ACh at synapses. This effect can be beneficial in certain therapeutic contexts but may also lead to toxicity if not properly managed .
  • Nrf2 Signaling Pathway : Recent studies have indicated that carbamate compounds can modulate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. This compound may enhance Nrf2 activity, thereby providing protective effects against oxidative damage .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Activity Description Reference
AChE InhibitionInhibits acetylcholinesterase leading to increased ACh levels
Antioxidant EffectsModulates Nrf2 signaling pathway enhancing cellular defense mechanisms
Potential ToxicityHigh doses may lead to cholinergic toxicity characterized by muscle paralysis and respiratory failure

Case Studies

  • Toxicological Assessment : In a study assessing various carbamate compounds, this compound was shown to induce significant toxicity at elevated doses. Symptoms included muscle cramping and respiratory distress, consistent with cholinergic syndrome observed in carbamate poisoning cases .
  • Therapeutic Applications : Research has indicated that lower doses of this compound may have therapeutic potential in treating conditions characterized by reduced ACh levels, such as certain neurodegenerative diseases. The modulation of the Nrf2 pathway suggests additional benefits in protecting against oxidative stress-related cellular damage .

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